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dimethylphenoxy)propanoic acid

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of the molecular structure
of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. It is intended for researchers,
scientists, and professionals in drug development and analytical chemistry who require a
detailed understanding of the synthesis, characterization, and structural properties of this
compound. We will proceed from its logical synthesis to its rigorous structural elucidation using
modern spectroscopic techniques, explaining not only the methodologies but the scientific
rationale that underpins them.

Introduction and Chemical Identity

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid
class of compounds. Structurally, it is a derivative of propanoic acid featuring a substituted
phenoxy group at the alpha-carbon. This class of molecules is well-known for its biological
activity, frequently utilized in agriculture as selective herbicides.[1][2] The specific substitutions
on the phenyl ring—a chlorine atom and two methyl groups—as well as the chiral center at the
propanoic acid's alpha-carbon, are critical determinants of its physicochemical properties and
biological function.
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The molecule possesses a single chiral center, meaning it exists as a pair of enantiomers (R
and S forms). This is a crucial feature, as in many phenoxy herbicides, only one enantiomer,
typically the R-isomer, exhibits significant biological activity.[1][3]

Property Value

IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
Molecular Formula C11H13ClOs3

Molecular Weight 228.67 g/mol

CAS Number 14234-20-9[4]

Canonical SMILES CC1=CC(=CC(=C1CI)C)OC(C)C(=0)O
Predicted Water Solubility 360.84 mg/L[5]

Predicted Melting Point 113.75 °C[5]

Synthesis Pathway: A Mechanistic Approach

The most logical and industrially relevant synthesis of 2-(4-Chloro-3,5-
dimethylphenoxy)propanoic acid is a variation of the Williamson ether synthesis. This
method involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. The
causality behind this choice lies in its efficiency and the ready availability of the starting
materials.

The reaction proceeds by deprotonating the starting phenol, 4-chloro-3,5-dimethylphenol, with
a strong base (e.g., potassium hydroxide) to form the highly nucleophilic phenoxide. This
phenoxide then attacks the electrophilic alpha-carbon of a 2-halopropanoic acid derivative
(e.g., 2-chloropropionic acid), displacing the halide and forming the ether linkage. Using a polar
aprotic solvent like dimethyl sulfoxide (DMSOQ) is advantageous as it solvates the cation (K*)
while leaving the phenoxide anion highly reactive, thus accelerating the reaction.[6]
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Caption: Williamson ether synthesis workflow for the target molecule.

Experimental Protocol: Synthesis

* Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-
chloro-3,5-dimethylphenol (1 molar equivalent) and dimethyl sulfoxide (DMSO).
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o Base Addition: Slowly add potassium hydroxide (2 molar equivalents) to the solution while
stirring.

e Reactant Addition: Add 2-chloropropionic acid (1 molar equivalent) to the mixture.

e Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring progress with
thin-layer chromatography (TLC).[6]

o Workup: After cooling to room temperature, slowly neutralize the reaction mixture with
sulfuric acid to a pH below 2. This protonates the carboxylate salt, causing the product to
precipitate.

« |solation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry
under a vacuum.

 Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane or
an aqueous ethanol mixture) to yield the purified 2-(4-Chloro-3,5-
dimethylphenoxy)propanoic acid.

Comprehensive Structural Elucidation

Confirming the molecular structure is a multi-faceted process where each analytical technique
provides a piece of a puzzle. The trustworthiness of the final structure is established by the
congruence of data from all methods.
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Caption: Integrated logic for spectroscopic structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental
composition. The choice of ionization technique is critical, Electrospray lonization (ESI) is well-
suited for this polar, acidic molecule.[7]

Protocol: LC-MS Analysis
o Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

o Chromatography: Inject the sample into a Liquid Chromatography (LC) system with a C18
reverse-phase column. Use a gradient elution with water and acetonitrile (both with 0.1%
formic acid) to ensure good peak shape.[8]

o MS Detection: Analyze the eluent using an ESI-MS detector in negative ion mode. The
carboxylic acid readily deprotonates to form the [M-H]~ ion.
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o Data Analysis: Look for the molecular ion peak. Due to the natural abundance of chlorine
isotopes (3°Cl = 75%, 3’Cl = 25%), a characteristic isotopic pattern with peaks at m/z 227 and
229 in an approximate 3:1 ratio is expected for the [M-H]~ ion.

Expected Fragmentation Pattern: The primary molecular ion confirms the overall formula.
Tandem MS (MS/MS) would reveal key structural fragments:

e Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
e Loss of CsHs02 (propanoic acid moiety, 89 Da): Cleavage of the ether bond.

o Cleavage of the propanoic acid side chain: Resulting in the phenoxide ion at m/z 155/157.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive method to identify the key functional groups
present in the molecule. The vibrations of these groups absorb IR radiation at characteristic
frequencies.[9]

Protocol: FTIR Analysis (ATR)

o Sample Prep: Place a small amount of the solid, dry sample directly onto the diamond crystal
of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Collect the spectrum from 4000 to 400 cm~2.

o Data Analysis: Identify the characteristic absorption bands.
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Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-
The broadness is due
) ) to extensive hydrogen
3300-2500 (broad) O-H stretch Carboxylic Acid )
bonding between
molecules.[9][10]
Aliphatic C-H bonds
) from the propanoic
2980-2850 C—H stretch Methyl/Methine

acid and aryl methyl

groups.

A strong, sharp peak
1725-1700 C=0 stretch Carboxylic Acid characteristic of the
carbonyl group.[9]

Vibrations of the

~1600, ~1475 C=C stretch Aromatic Ring )
benzene ring.
Asymmetric stretching
~1250 C-0 stretch Aryl Ether
of the Ar-O-C bond.
Characteristic
~800 C—Cl stretch Aryl Halide absorption for a C-Cl

bond.

The presence of both a very broad O-H stretch and a sharp C=0 stretch around 1710 cm~1is
definitive proof of a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. It
provides information on the chemical environment, connectivity, and the number of different
types of protons and carbons.

Protocol: NMR Analysis

o Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCls
or DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00
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ppm).

'H NMR Acquisition: Acquire a proton NMR spectrum.

13C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled).

Data Analysis: Integrate the proton signals and analyze the chemical shifts (d) and spin-spin
splitting patterns.

Predicted *H NMR Spectrum (in CDCl3):

~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid (-COOH). This peak is
often broad and its chemical shift is highly dependent on concentration and solvent.

~6.8 ppm (singlet, 2H): The two equivalent aromatic protons (H—Ar). They appear as a
singlet because they have no adjacent, non-equivalent proton neighbors.

~4.8 ppm (quartet, 1H): The methine proton (-O—-CH-). It is split into a quartet by the three
adjacent protons of the methyl group (n+1=4).

~2.3 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the aromatic
ring (Ar—CHs).

~1.7 ppm (doublet, 3H): The three protons of the methyl group on the propanoic acid chain
(-CH—-CHs). They are split into a doublet by the adjacent methine proton (n+1=2).

Predicted 13C NMR Spectrum (Proton-Decoupled): The molecule is expected to show 8 distinct
carbon signals due to molecular symmetry (the two aromatic methyl groups are equivalent, as
are the two aromatic carbons they are attached to, and the two aromatic carbons adjacent to
the chloro-substituted carbon).

~175 ppm: Carboxylic acid carbonyl carbon (C=0).

~155 ppm: Aromatic carbon bearing the ether oxygen (Ar—C-0).

~130-140 ppm: Aromatic carbons bearing the methyl groups and the chlorine atom.

~125 ppm: Aromatic carbons bearing hydrogen atoms.
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e ~75 ppm: Methine carbon of the propanoic acid chain (-O—-CH-).
e ~20 ppm: Aromatic methyl carbons (Ar—CHs).

e ~18 ppm: Propanoic acid methyl carbon (-CH-CH?3).

Conclusion

The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is
unequivocally established through a synergistic application of synthesis and spectroscopic
analysis. The Williamson ether synthesis provides a reliable route to the molecule. Mass
spectrometry confirms its molecular weight and isotopic signature, while IR spectroscopy
verifies the presence of essential functional groups. Finally, *H and 3C NMR spectroscopy
provides an unambiguous map of the proton and carbon framework, confirming the connectivity
and substitution pattern. The congruence of these independent analytical techniques provides
a high degree of confidence in the assigned structure, a critical foundation for any further
research or application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://files.core.ac.uk/download/pdf/11491661.pdf
https://en.wikipedia.org/wiki/Dichlorprop
https://www.bldpharm.com/products/14234-20-9.html
http://chemchart.com/2-4-chloro-3-5-dimethylphenoxy-propanoic-acid-detail.html
http://chemchart.com/2-4-chloro-3-5-dimethylphenoxy-propanoic-acid-detail.html
https://patents.google.com/patent/CN101302150A/en
https://patents.google.com/patent/CN101302150A/en
https://www.agilent.com/Library/applications/lcms15.pdf
https://pubmed.ncbi.nlm.nih.gov/26473587/
https://pubmed.ncbi.nlm.nih.gov/26473587/
https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://pubmed.ncbi.nlm.nih.gov/17115754/
https://pubmed.ncbi.nlm.nih.gov/17115754/
https://www.benchchem.com/product/b080804#molecular-structure-of-2-4-chloro-3-5-dimethylphenoxy-propanoic-acid
https://www.benchchem.com/product/b080804#molecular-structure-of-2-4-chloro-3-5-dimethylphenoxy-propanoic-acid
https://www.benchchem.com/product/b080804#molecular-structure-of-2-4-chloro-3-5-dimethylphenoxy-propanoic-acid
https://www.benchchem.com/product/b080804#molecular-structure-of-2-4-chloro-3-5-dimethylphenoxy-propanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080804?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

